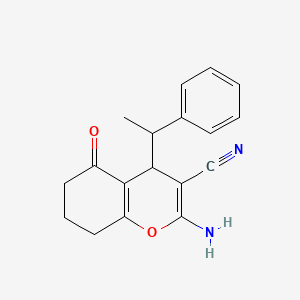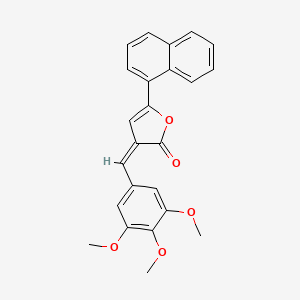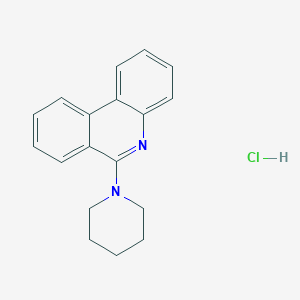
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide, also known as J147, is a small molecule that has been identified as a potential therapeutic agent for the treatment of neurodegenerative diseases. This chemical compound has been shown to have neuroprotective effects and enhance cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration and cognitive decline. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to increase levels of a protein called ATP synthase in the mitochondria of brain cells, which provides energy to the cells and protects them from damage. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide also activates a protein called PGC-1alpha, which is involved in the regulation of mitochondrial function and energy metabolism. Additionally, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its neuroprotective effects and cognitive enhancement, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in the brain, increase levels of brain-derived neurotrophic factor (BDNF), and improve synaptic plasticity. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has also been shown to increase lifespan and improve metabolic function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide for lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain and exert its effects. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is also relatively stable and can be easily synthesized in the lab. However, one limitation of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are a number of potential future directions for research on 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide. One area of focus could be on further elucidating the mechanism of action of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide and identifying specific molecular targets that it interacts with. Another area of focus could be on testing the safety and efficacy of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide in human clinical trials, which would be an important step towards its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide could be used as a tool for studying the underlying mechanisms of neurodegeneration and cognitive decline, which could lead to the development of new treatments for these diseases.
Synthesemethoden
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide was originally synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves a series of chemical reactions that start with commercially available starting materials and result in the formation of the final compound. The exact details of the synthesis method have not been disclosed due to intellectual property concerns, but it is known that the process involves multiple steps and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has neuroprotective effects in a variety of animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has also been shown to enhance cognitive function and improve memory in animal models.
Eigenschaften
IUPAC Name |
7-chloro-N,3,5-trimethyl-N-(1,2-oxazol-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-9-6-12-10(2)14(22-15(12)13(17)7-9)16(20)19(3)8-11-4-5-21-18-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYIHFMJVUHBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N(C)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)

![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)

![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
![4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)

![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)

![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)